molecular formula C12H12N8O3 B11066190 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11066190
M. Wt: 316.28 g/mol
InChI Key: KVDSALHDGNHJIW-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, to form the triazole moiety.

    Attachment of the carbohydrazide group: This is usually done through nucleophilic substitution reactions, where the carbohydrazide group is introduced to the triazole ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Cyclization: The compound can undergo intramolecular cyclization to form additional ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:

    1,2,3-triazole derivatives: These compounds share the triazole ring but differ in other substituents.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and exhibit different chemical and biological properties.

    Carbohydrazide derivatives: These compounds have the carbohydrazide group and are used in various chemical and biological applications.

Properties

Molecular Formula

C12H12N8O3

Molecular Weight

316.28 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-methoxyphenyl)triazole-4-carbohydrazide

InChI

InChI=1S/C12H12N8O3/c1-22-7-4-2-3-6(5-7)9-8(12(21)15-14)16-19-20(9)11-10(13)17-23-18-11/h2-5H,14H2,1H3,(H2,13,17)(H,15,21)

InChI Key

KVDSALHDGNHJIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN

Origin of Product

United States

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